molecular formula C22H26N2O2 B416550 N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide CAS No. 295363-83-6

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

Cat. No.: B416550
CAS No.: 295363-83-6
M. Wt: 350.5g/mol
InChI Key: NZUKXTSTQIFSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a complex organic compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and its phenylacetamide group, which is known for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the isobutyryl and phenylacetamide groups. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or platinum. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-(3-nitrophenyl)benzamide
  • N-(1-isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-2-methyl-N-phenylpropanamide

Uniqueness

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

295363-83-6

Molecular Formula

C22H26N2O2

Molecular Weight

350.5g/mol

IUPAC Name

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C22H26N2O2/c1-15(2)22(26)23-16(3)14-21(19-12-8-9-13-20(19)23)24(17(4)25)18-10-6-5-7-11-18/h5-13,15-16,21H,14H2,1-4H3

InChI Key

NZUKXTSTQIFSJP-UHFFFAOYSA-N

SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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